molecular formula C12H8FNO3 B6150126 5-(4-fluorophenoxy)pyridine-2-carboxylic acid CAS No. 1352812-14-6

5-(4-fluorophenoxy)pyridine-2-carboxylic acid

Cat. No.: B6150126
CAS No.: 1352812-14-6
M. Wt: 233.19 g/mol
InChI Key: CQXXSEZKPPQQHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenoxy)pyridine-2-carboxylic acid typically involves the reaction of 4-fluorophenol with 2-chloropyridine-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(4-fluorophenoxy)pyridine-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenoxy)pyridine-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, potentially leading to inhibitory or modulatory effects. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • 5-(4-chlorophenoxy)pyridine-2-carboxylic acid
  • 5-(4-bromophenoxy)pyridine-2-carboxylic acid
  • 5-(4-methylphenoxy)pyridine-2-carboxylic acid

Comparison: 5-(4-fluorophenoxy)pyridine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound often exhibits higher metabolic stability and enhanced binding affinity to biological targets .

Properties

CAS No.

1352812-14-6

Molecular Formula

C12H8FNO3

Molecular Weight

233.19 g/mol

IUPAC Name

5-(4-fluorophenoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8FNO3/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10/h1-7H,(H,15,16)

InChI Key

CQXXSEZKPPQQHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C(=O)O)F

Purity

95

Origin of Product

United States

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